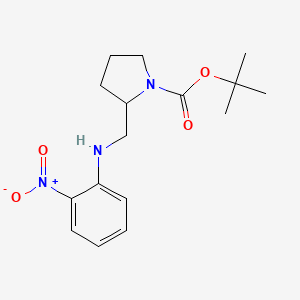![molecular formula C23H24FN5OS B2839447 5-((4-(4-Fluorophenyl)piperazin-1-yl)(o-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-23-0](/img/structure/B2839447.png)
5-((4-(4-Fluorophenyl)piperazin-1-yl)(o-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiazole ring, and a triazole ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Piperazine rings, for example, can be formed through the reaction of a secondary amine with a dichloroalkane . Thiazole and triazole rings can be formed through cyclization reactions involving appropriate precursors .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring might undergo reactions at the nitrogen atoms, while the thiazole and triazole rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a relatively high molecular weight due to the presence of multiple rings and functional groups. Its solubility would depend on the specific functional groups present .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Compounds with the 1,2,4-triazole backbone, similar to the one , have been synthesized and evaluated for their antimicrobial activities. For example, novel 1,2,4-triazole derivatives have shown good to moderate activities against various microorganisms. These findings indicate the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antagonist Activity
Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives incorporating a 4-[bis(4-fluoro-phenyl)methylene]piperidine group has revealed potent 5-HT2 antagonist activity. This suggests their usefulness in neurological research and potential therapeutic applications (Watanabe et al., 1992).
Anti-Diabetic Drug Development
Triazolo-pyridazine-6-yl-substituted piperazines have been synthesized and evaluated for their anti-diabetic properties through DPP-4 inhibition and insulinotropic activities. Such compounds showcase the potential of structurally related molecules in the treatment and management of diabetes (Bindu et al., 2019).
Antitumor and Antimicrobial Synthesis
Further research into the synthesis of novel compounds with the 1,2,4-triazole framework has led to the discovery of molecules with significant antimicrobial and potential antitumor activities. This includes the exploration of various heterocyclic compounds that are synthesized for evaluating their biological activities, indicating a broad spectrum of potential scientific research applications (Ozdemir et al., 2017).
Green Synthesis and Antitumor Activity
The green synthesis of 1,2,4-triazole Schiff bases, incorporating the 1-[bi-(4-fluorophenyl)methyl]piperazine group, has shown promising antitumor activities. This highlights the importance of such compounds in the development of new antitumor agents and the role of sustainable methodologies in their synthesis (Ding et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its potential uses, particularly if it has shown promising biological activity. This could involve more detailed studies of its mechanism of action, as well as optimization of its structure for improved activity and reduced side effects .
Propriétés
IUPAC Name |
5-[[4-(4-fluorophenyl)piperazin-1-yl]-(2-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5OS/c1-15-5-3-4-6-19(15)20(21-22(30)29-23(31-21)25-16(2)26-29)28-13-11-27(12-14-28)18-9-7-17(24)8-10-18/h3-10,20,30H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBHVEPSUDXYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

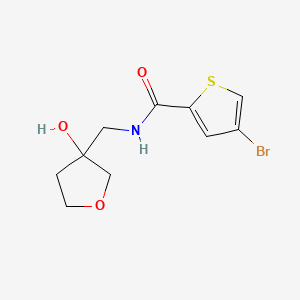
![3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2839367.png)


![N-[4-[[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2839371.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2839372.png)
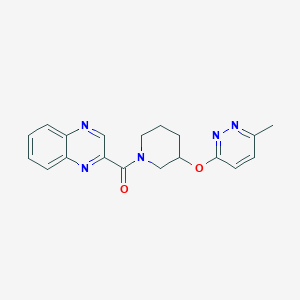
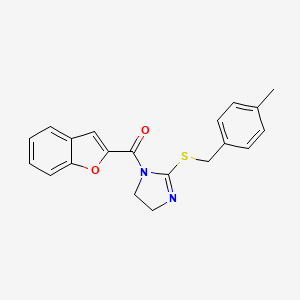
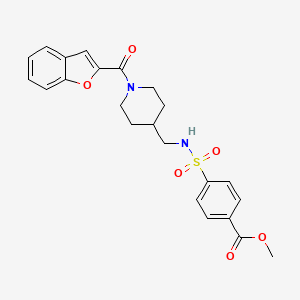
![7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2839377.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2839378.png)
![(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride](/img/structure/B2839380.png)
